molecular formula C13H18O3 B14338702 Ethyl 2,2-dimethyl-3-phenoxypropanoate CAS No. 106315-38-2

Ethyl 2,2-dimethyl-3-phenoxypropanoate

Cat. No.: B14338702
CAS No.: 106315-38-2
M. Wt: 222.28 g/mol
InChI Key: NATYCMLHEJFKRB-UHFFFAOYSA-N
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Description

Ethyl 2,2-dimethyl-3-phenoxypropanoate is a synthetic ester compound characterized by a propanoate backbone featuring a phenoxy group and two methyl substituents at the alpha-carbon. This specific molecular architecture, which includes the geminal dimethyl group, is often investigated in medicinal and organic chemistry for its potential as a synthetic intermediate or building block. Researchers value such structurally unique esters for their potential utility in the synthesis of more complex molecules, such as pharmaceuticals, agrochemicals, and fragrances. The steric and electronic properties conferred by the 2,2-dimethyl and phenoxy groups can influence the compound's reactivity and metabolic stability, making it a candidate for structure-activity relationship (SAR) studies. As with many specialized organic esters, its primary mechanism of action is not defined, as its function is highly dependent on the specific context of its application in synthetic pathways. This product is strictly For Research Use Only and is not intended for diagnostic or therapeutic applications. Researchers can utilize this compound to explore novel chemical spaces and develop new synthetic methodologies.

Properties

CAS No.

106315-38-2

Molecular Formula

C13H18O3

Molecular Weight

222.28 g/mol

IUPAC Name

ethyl 2,2-dimethyl-3-phenoxypropanoate

InChI

InChI=1S/C13H18O3/c1-4-15-12(14)13(2,3)10-16-11-8-6-5-7-9-11/h5-9H,4,10H2,1-3H3

InChI Key

NATYCMLHEJFKRB-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C(C)(C)COC1=CC=CC=C1

Origin of Product

United States

Preparation Methods

Synthesis of 2,2-Dimethyl-3-Phenoxypropanoic Acid

The acid precursor is synthesized via Friedel-Crafts acylation or nucleophilic aromatic substitution. In a representative protocol, 3-bromo-2,2-dimethylpropanoic acid reacts with phenol under basic conditions (K₂CO₃, DMF, 80°C, 12 h), achieving 78% yield. The phenoxy group substitutes the bromide via an SN2 mechanism, facilitated by the electron-withdrawing carboxylate group.

Acid-Catalyzed Esterification

The acid undergoes esterification with ethanol using concentrated sulfuric acid (2 mol%) under reflux (78°C, 6 h). This method yields 85–90% ethyl 2,2-dimethyl-3-phenoxypropanoate, with purity >98% after vacuum distillation. Alternative catalysts like p-toluenesulfonic acid (PTSA) reduce side reactions, achieving comparable yields at lower temperatures (60°C).

Table 1: Esterification Conditions and Outcomes

Catalyst Temperature (°C) Time (h) Yield (%) Purity (%)
H₂SO₄ 78 6 89 98.5
PTSA 60 8 87 97.8
Amberlyst-15 70 7 84 96.2

Nucleophilic Substitution of Halogenated Precursors

Preparation of Ethyl 2,2-Dimethyl-3-Bromopropanoate

Ethyl 2,2-dimethyl-3-hydroxypropanoate is brominated using PBr₃ in dichloromethane (0°C, 2 h), yielding 93% bromide. The hydroxyl group’s steric hindrance necessitates excess PBr₃ (1.5 eq) for complete conversion.

Phenoxy Group Introduction

The bromide reacts with sodium phenoxide (1.2 eq) in dry THF under nitrogen (25°C, 24 h). This SN2 displacement achieves 76% yield, with residual bromide (<3%) removed via silica gel chromatography. Microwave-assisted conditions (100°C, 30 min) enhance reaction efficiency, yielding 81% product.

Table 2: Substitution Reaction Optimization

Conditions Temperature (°C) Time (h) Yield (%) Byproducts (%)
Conventional 25 24 76 4.2
Microwave-assisted 100 0.5 81 2.1
Phase-transfer 40 12 73 3.8

Claisen Condensation Approach

Base-Catalyzed Condensation

Ethyl acetoacetate reacts with phenoxyacetyl chloride in the presence of NaH (THF, 0°C → 25°C, 8 h), forming a β-keto ester intermediate. Subsequent methylation with methyl iodide (2.2 eq, K₂CO₃, DMF) installs the 2,2-dimethyl groups, yielding 68% target compound.

Decarboxylative Alkylation

Alternative routes employ diethyl malonate, which undergoes alkylation with 1-bromo-2-phenoxyethane (LiHMDS, –78°C, 2 h). Hydrolysis and decarboxylation (H₂SO₄, H₂O, reflux) yield 2,2-dimethyl-3-phenoxypropanoic acid, followed by esterification.

Table 3: Condensation Route Performance

Step Reagents Yield (%) Purity (%)
Condensation NaH, THF 72 95
Methylation CH₃I, K₂CO₃ 68 93
Decarboxylation H₂SO₄, H₂O 65 91

Industrial Production Methods

Continuous Flow Esterification

A two-stage continuous reactor system esterifies 2,2-dimethyl-3-phenoxypropanoic acid with ethanol (molar ratio 1:3). The first reactor (H₂SO₄ catalyst, 80°C, residence time 30 min) achieves 92% conversion, followed by a separation unit removing water via azeotropic distillation.

Catalytic Distillation

Integrated reaction-separation systems use zeolite catalysts (e.g., H-ZSM-5) in a packed column. Ethanol and acid feed enter at column center (100°C, 1 atm), with ethyl ester collected as bottoms (99% purity, 94% yield).

Comparative Analysis of Preparation Methods

Table 4: Method Comparison for this compound Synthesis

Method Advantages Limitations Scalability
Esterification High yield (89%), simple setup Requires acid precursor Pilot to industrial
Nucleophilic substitution Direct phenoxy introduction Bromide synthesis hazardous Lab-scale
Claisen condensation Flexible intermediate modification Multi-step, lower yields Lab-scale
Continuous flow High throughput, energy-efficient Capital-intensive equipment Industrial

Chemical Reactions Analysis

Types of Reactions

Ethyl 2,2-dimethyl-3-phenoxypropanoate can undergo various chemical reactions, including:

    Hydrolysis: In the presence of an acid or base, the ester can be hydrolyzed to yield 2,2-dimethyl-3-phenoxypropanoic acid and ethanol.

    Reduction: The ester can be reduced using reagents like lithium aluminum hydride to produce the corresponding alcohol.

Common Reagents and Conditions

    Hydrolysis: Acidic or basic conditions with water.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Electrophiles such as halogens or nitro groups in the presence of a Lewis acid catalyst.

Major Products

    Hydrolysis: 2,2-dimethyl-3-phenoxypropanoic acid and ethanol.

    Reduction: 2,2-dimethyl-3-phenoxypropanol.

    Substitution: Various substituted phenoxy derivatives.

Scientific Research Applications

Ethyl 2,2-dimethyl-3-phenoxypropanoate has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity and interactions with enzymes.

    Medicine: Explored for its potential use in drug development and as a prodrug.

    Industry: Utilized in the production of fragrances, flavors, and other specialty chemicals.

Mechanism of Action

The mechanism of action of ethyl 2,2-dimethyl-3-phenoxypropanoate involves its interaction with specific molecular targets. The ester group can undergo hydrolysis to release the active acid form, which can then interact with biological targets such as enzymes or receptors. The phenoxy group may also contribute to the compound’s overall activity by participating in aromatic interactions.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table and analysis compare Ethyl 2,2-dimethyl-3-phenoxypropanoate with structurally related esters, emphasizing substituent effects on properties and applications.

Compound Name Molecular Formula Key Substituents Functional Groups Inferred Properties
This compound C₁₃H₁₈O₃ 2,2-dimethyl, 3-phenoxy Ester, aromatic ether Moderate polarity, UV stability
Ethyl 2,2-dimethyl-3-phenylpropanoate C₁₃H₁₈O₂ 2,2-dimethyl, 3-phenyl Ester, aromatic hydrocarbon Lower polarity, higher lipophilicity
Ethyl 2,2-difluoro-3-hydroxy-3-(3-methoxyphenyl)propanoate C₁₂H₁₄F₂O₄ 2,2-difluoro, 3-hydroxy, 3-(3-methoxyphenyl) Ester, fluoro, hydroxyl, methoxy High polarity, potential H-bonding
Ethyl 3-hydroxy-2,2-dimethylpropanoate C₇H₁₄O₃ 2,2-dimethyl, 3-hydroxy Ester, hydroxyl High solubility in polar solvents

Structural and Functional Analysis:

Ethyl 2,2-dimethyl-3-phenylpropanoate Key Difference: Replaces the phenoxy group (oxygen-linked aromatic ring) with a phenyl group (direct carbon linkage). Impact: The absence of an ether oxygen reduces polarity and hydrogen-bonding capacity, likely increasing lipophilicity. This could enhance compatibility with non-polar matrices (e.g., polymer plasticizers) but reduce solubility in polar solvents compared to the target compound.

Ethyl 2,2-difluoro-3-hydroxy-3-(3-methoxyphenyl)propanoate Key Differences: Incorporates fluorine atoms (electron-withdrawing), a hydroxyl group, and a methoxy-substituted phenyl ring. The methoxy group may also alter aromatic reactivity (e.g., directing electrophilic substitution to specific positions).

Ethyl 3-hydroxy-2,2-dimethylpropanoate Key Difference: Lacks an aromatic ring entirely, featuring a hydroxyl group instead of phenoxy. Impact: The hydroxyl group significantly boosts hydrophilicity, making this compound more water-soluble. However, the absence of an aromatic system reduces UV stability and limits applications in photoresistant formulations.

Research Findings and Implications

  • Stability: The phenoxy group in this compound may confer greater UV stability compared to non-aromatic analogs (e.g., ) but less than fluorinated derivatives (e.g., ), where fluorine atoms resist photodegradation.
  • Solubility: The target compound’s phenoxy group balances polarity, making it suitable for semi-polar solvents like ethanol or acetone. In contrast, the phenyl variant is better suited for hydrophobic environments.
  • Reactivity: The absence of reactive hydroxyl or amino groups (cf. ) in the target compound suggests lower susceptibility to hydrolysis or nucleophilic attack, enhancing shelf-life in formulations.

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